1-Ethyl-3-methoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of substituted methoxybenzenes, including compounds analogous to 1-ethyl-3-methoxybenzene, often involves palladium-catalyzed dearomative arylation/oxidation reactions. For instance, a study presents a method for synthesizing (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones, illustrating the potential pathways for creating complex derivatives of methoxybenzenes (Wenjing Zhu et al., 2023).
Molecular Structure Analysis
The molecular structure of methoxybenzene derivatives has been extensively studied, highlighting their planar configurations and hydrogen-bonding capabilities. For example, research on the structures of various methoxybenzenes has shown that molecules like 1,2-dimethoxy-4-nitrobenzene exhibit planarity and participate in hydrogen-bonded dimer formations, indicative of the structural behaviors that 1-ethyl-3-methoxybenzene might exhibit (H. Fun et al., 1997).
Chemical Reactions and Properties
The chemical reactivity of methoxybenzenes is marked by their participation in electrosynthetic processes and the formation of complex polymers. A study on the electrosynthesis of poly(1,3-dimethoxybenzene) provides insights into the electrochemical properties and reactivity patterns that could be relevant to 1-ethyl-3-methoxybenzene, demonstrating its potential for polymer formation and its inherent chemical stability (Y. Martínez et al., 1998).
Physical Properties Analysis
The physical properties of methoxybenzene derivatives, including solubility, molecular weight, and thermal stability, are crucial for their application in various fields. Research on new soluble poly(2-methoxy-5-alkoxy paraphenylenes) highlights the solubility and molecular characteristics that are pivotal for understanding the physical behavior of 1-ethyl-3-methoxybenzene (T. Moustafid et al., 1991).
Chemical Properties Analysis
The chemical properties of 1-ethyl-3-methoxybenzene, such as its reactivity towards nucleophiles and electrophiles, can be inferred from studies on similar compounds. For instance, the reactivity of methoxy-(2-trimethylsilyl)ethoxycarbene with various functional groups offers insights into the chemical versatility and reactivity of methoxybenzene derivatives, suggesting a wide range of potential chemical transformations for 1-ethyl-3-methoxybenzene (D. Pole et al., 1996).
Scientific Research Applications
Thermochemical Conversion
The thermochemical conversion of 1-Ethyl-3-methoxybenzene, along with other methoxybenzene compounds, has been studied for their potential in producing liquid fuels from spent pulping liquors. This process involves heat treatment under pressure in an aqueous alkaline solution, showing the relevance of these compounds in alternative fuel production (Alén, 1991).
Liquid-phase Oxidation
Research on the kinetics of liquid-phase oxidation of 1-Ethyl-3-methoxybenzene demonstrates its transformation into specific hydroperoxides. This process is significant in understanding the chemical behavior and reactivity of such compounds, which can be applied in various chemical synthesis processes (Zawadiak et al., 2003).
Polymerization and Material Science
1-Ethyl-3-methoxybenzene is involved in the synthesis of novel cross-linking poly(ethylene oxide) grafted poly(1-hydroxy-2-methoxyphenol) copolymers. This illustrates its importance in the development of new materials with potential applications in various industries, including electronics and photonics (Huang et al., 2012).
Environmental Studies
The presence of 1-Ethyl-3-methoxybenzene and related compounds in grains with off-odors was studied, highlighting the environmental and agricultural relevance of these compounds. Their identification helps in understanding the chemical basis of grain spoilage and storage issues (Seitz & Ram, 2000).
Atmospheric Chemistry
Studies on the gas phase reaction of 1-Ethyl-3-methoxybenzene with ozone contribute to our understanding of atmospheric chemistry. These insights are crucial for assessing the environmental impact and potential pollution caused by such compounds in the troposphere (Sun et al., 2016).
properties
IUPAC Name |
1-ethyl-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-8-5-4-6-9(7-8)10-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLZULQNIPIABE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147253 | |
Record name | Benzene, 1-ethyl-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methoxybenzene | |
CAS RN |
10568-38-4 | |
Record name | Benzene, 1-ethyl-3-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010568384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10568-38-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-ethyl-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-3-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.